Chloromethyl 4-chlorohexanoate
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Overview
Description
Chloromethyl 4-chlorohexanoate: is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . . This compound is characterized by the presence of both chloromethyl and chlorohexanoate functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 4-chlorohexanoate can be synthesized through various methods. One common approach involves the reaction of 4-chlorohexanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 5-10°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of dimethoxymethane and chlorosulfonic acid as reagents, catalyzed by zinc iodide in dichloromethane . This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 4-chlorohexanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromic acid .
Reduction: Reagents like lithium aluminum hydride or sodium borohydride .
Major Products:
Nucleophilic substitution: Formation of amines or ethers .
Oxidation: Formation of carboxylic acids or aldehydes .
Reduction: Formation of alcohols .
Scientific Research Applications
Chloromethyl 4-chlorohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorohexanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack . This reactivity is exploited in various synthetic transformations, where the compound serves as a building block for more complex molecules .
Comparison with Similar Compounds
Chloromethyl methyl ether: Similar in reactivity but lacks the chlorohexanoate group.
4-chlorohexanoic acid: Shares the chlorohexanoate group but lacks the chloromethyl group.
Chloromethyl benzene: Contains a chloromethyl group attached to a benzene ring, differing in its aromatic nature.
Uniqueness: Chloromethyl 4-chlorohexanoate is unique due to the presence of both chloromethyl and chlorohexanoate groups, which confer distinct reactivity and versatility in synthetic applications .
Properties
CAS No. |
80418-55-9 |
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Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
chloromethyl 4-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-6(9)3-4-7(10)11-5-8/h6H,2-5H2,1H3 |
InChI Key |
SKALGZTWKDDAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
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